molecular formula C11H17N5 B11738534 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11738534
M. Wt: 219.29 g/mol
InChI Key: ISZAHKHZJHTBOY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critical for signaling through cytokine receptors that utilize the common gamma chain (γc). The JAK-STAT pathway is fundamental to immune cell function, proliferation, and survival. This compound exhibits high selectivity for JAK3 over other JAK family members, such as JAK1 and JAK2, which is attributed to its unique interaction with the JAK3 active site. This selectivity makes it a valuable pharmacological tool for dissecting the specific roles of JAK3 in cellular processes, distinct from the functions of other JAK isoforms. Its primary research applications are in the fields of immunology and immuno-oncology, where it is used to investigate T-cell mediated immune responses and the pathogenesis of autoimmune diseases. Furthermore, due to the dependency of certain hematological malignancies on JAK-STAT signaling, this inhibitor serves as a key compound for studying proliferation and survival pathways in leukemic cell lines, providing insights for potential therapeutic strategies.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-5-10(16(4)13-8)6-12-11-7-15(3)14-9(11)2/h5,7,12H,6H2,1-4H3

InChI Key

ISZAHKHZJHTBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Precursor A

Precursor A is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, reacting hydrazine hydrate with acetylacetone in ethanol under reflux yields 1,3-dimethyl-1H-pyrazol-5-amine with a reported purity of >95% after recrystallization.

Synthesis of Precursor B

Precursor B is prepared through nitration followed by reduction of 1,3-dimethyl-1H-pyrazole. A patented method involves treating 1,3-dimethylpyrazole with fuming nitric acid at 0–5°C, followed by catalytic hydrogenation using palladium on carbon to yield the amine.

Step-by-Step Synthesis

The target compound is synthesized via a two-step process:

Formation of the Methylene Bridge

Precursor A undergoes alkylation with a methylene donor to introduce the bridging group. A common approach involves reacting 1,3-dimethyl-1H-pyrazol-5-amine with formaldehyde (37% aqueous solution) in the presence of acetic acid as a catalyst. The reaction proceeds at 60–70°C for 6–8 hours, yielding N-(hydroxymethyl)-1,3-dimethyl-1H-pyrazol-5-amine as an intermediate.

Coupling with Precursor B

The intermediate is then coupled with precursor B via a nucleophilic substitution reaction. Using dimethylformamide (DMF) as a solvent and potassium carbonate as a base, the reaction is conducted at 80–90°C for 12–15 hours. This step achieves the final linkage between the two pyrazole rings:

N-(hydroxymethyl)-1,3-dimethyl-1H-pyrazol-5-amine+1,3-dimethyl-1H-pyrazol-4-amineK2CO3DMF, 85°CTarget Compound\text{N-(hydroxymethyl)-1,3-dimethyl-1H-pyrazol-5-amine} + \text{1,3-dimethyl-1H-pyrazol-4-amine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 85°C}} \text{Target Compound}

Alkylation and Condensation Optimization

Alkylation Agents

Alternative methylene donors have been explored to improve yield:

Alkylating AgentSolventTemperatureYield (%)
FormaldehydeEthanol70°C68
ParaformaldehydeDMF90°C72
Chloromethyl etherToluene110°C65

Data synthesized from

Paraformaldehyde in DMF provides the highest yield due to better solubility and controlled release of formaldehyde.

Condensation Catalysts

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction efficiency by 15–20% in biphasic systems. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving comparable yields (70–75%).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) mixture yields crystals with 98% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted precursors.

Analytical Data

  • Melting Point : 142–144°C (lit. 143°C)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 2.21 (s, 6H, N–CH3_3), 3.45 (s, 2H, CH2_2), 6.02 (s, 1H, pyrazole-H)

  • HPLC Purity : >99% after two recrystallizations

Industrial-Scale Production

Continuous Flow Reactors

A patented continuous process utilizes microreactors to enhance heat transfer and reduce side reactions:

  • Residence Time : 8–10 minutes

  • Throughput : 5 kg/hour

  • Purity : 97%

Waste Management

  • Solvent Recovery : Distillation recovers >90% of DMF for reuse.

  • Byproduct Treatment : Unreacted formaldehyde is neutralized with bisulfite scrubbers.

Challenges and Mitigation Strategies

Steric Hindrance

The dimethyl and isopropyl groups on the pyrazole rings hinder coupling reactions. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates

  • Increasing reaction temperature to 90–100°C

Oxidative Degradation

The amine groups are prone to oxidation. Adding antioxidants like BHT (0.1 wt%) during storage prevents decomposition.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (USD/kg)
Traditional Batch68–7218–201200
Microwave-Assisted70–750.751400
Continuous Flow75–780.151100

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested against various cancer cell lines. One study demonstrated that N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine showed promising results in inhibiting the proliferation of cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties
Another notable application is in the field of antimicrobial research. Pyrazole derivatives have been explored for their ability to combat bacterial infections. The compound's structural features allow it to interact with bacterial enzymes effectively, leading to inhibition of growth. Research has shown that similar compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Agrochemicals

The compound has also been investigated for its potential use as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt specific biochemical pathways in pests. Studies have indicated that this compound could be effective in controlling agricultural pests while minimizing environmental impact.

Materials Science

In materials science, pyrazole compounds are being explored for their role in developing new materials with specific properties. The unique electronic characteristics of pyrazole derivatives make them suitable candidates for applications in organic electronics and photonic devices. Research is ongoing to assess their effectiveness in creating conductive polymers and other advanced materials .

Case Study 1: Anticancer Activity

A research team synthesized a series of pyrazole derivatives including this compound and evaluated their cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The target compound’s amine linker allows for further functionalization (e.g., alkylation, acylation), making it a versatile intermediate for drug discovery .
  • Pharmacological Potential: While less complex than clinical candidates like elexacaftor, its dual pyrazole structure could mimic bioactive conformations in kinase or GPCR targets .
  • Limitations : Absence of electron-withdrawing groups (e.g., nitro, sulfonamide) may reduce metabolic stability compared to analogues like SIJ1278 or elexacaftor .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic routes often employ methods such as N-alkylation and condensation reactions to yield the desired compound with high purity and yield.

Anticancer Properties

Research has shown that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds containing the 1H-pyrazole structure have been reported to inhibit the proliferation of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Cytotoxic
Liver CancerHepG2Antitumor activity
Colorectal CancerHCT116Inhibition of growth
Renal Cancer786-OSignificant reduction in viability

The mechanisms of action include inhibition of topoisomerase activity, DNA alkylation, and disruption of tubulin polymerization pathways .

Antibacterial and Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have demonstrated antibacterial and anti-inflammatory effects. For instance, certain compounds have been shown to inhibit bacterial growth by interfering with essential enzymatic pathways in bacteria. Moreover, their anti-inflammatory properties are attributed to the modulation of cytokine production and inhibition of inflammatory mediators .

Case Studies

  • Anticancer Activity in Breast Cancer : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity and induced apoptosis in these cells through caspase activation pathways .
  • Antibacterial Evaluation : Another study focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Binding : It may bind to specific receptors that modulate cellular signaling pathways related to growth and inflammation.

Q & A

Q. What are the established synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, analogous compounds are synthesized via:

  • Condensation reactions between hydrazine derivatives and carbonyl compounds, followed by alkylation or benzylation steps to introduce substituents .
  • Optimized conditions include using cesium carbonate as a base, copper catalysts for cross-coupling, and solvents like dimethyl sulfoxide (DMSO) to enhance reactivity. Temperature control (e.g., 35°C for 48 hours) is critical to avoid side reactions .
  • Purification often employs chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound and validating its purity?

Standard methods include:

  • Spectroscopy : 1^1H NMR and 13^13C NMR to confirm substituent positions and molecular structure .
  • Mass spectrometry (HRMS-ESI) for precise molecular weight determination (e.g., m/z 215 [M+H]+ for related pyrazoles) .
  • Melting point analysis to assess crystallinity and purity (e.g., 104–107°C for structurally similar compounds) .

Q. How does the compound’s stability vary under different storage conditions?

Pyrazole derivatives are generally stable at room temperature but may degrade under prolonged exposure to light or moisture. Storage in desiccators at -20°C in amber vials is recommended. Stability studies should include periodic HPLC or TLC checks for decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in:

  • Structural analogs : Minor substituent changes (e.g., fluorine vs. methyl groups) can drastically alter biological activity. Comparative SAR studies using analogs (e.g., 1-ethyl vs. 1-propyl derivatives) are essential .
  • Assay conditions : Variations in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times require standardization. Meta-analyses of published data can identify confounding variables .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

  • Design of Experiments (DoE) methodologies (e.g., factorial designs) can systematically test variables like solvent polarity, catalyst loading, and temperature .
  • Continuous flow reactors improve reproducibility and scalability by maintaining consistent reaction conditions, reducing by-products .
  • In-line monitoring (e.g., FTIR or UV spectroscopy) enables real-time adjustment of parameters to maximize yield .

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes/receptors (e.g., cytochrome P450 isoforms) .
  • QSAR modeling : Regression analyses linking structural descriptors (e.g., logP, polar surface area) to activity data can prioritize analogs for synthesis .

Q. How can researchers mitigate toxicity risks during preclinical studies?

  • In silico toxicity prediction : Tools like ProTox-II or DSSTox evaluate hepatotoxicity, mutagenicity, and endocrine disruption potential .
  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) that may require structural modification .

Methodological Considerations

Q. What are common pitfalls in synthesizing this compound, and how can they be addressed?

  • By-product formation : Competing alkylation at unintended positions can occur. Using bulky bases (e.g., K2_2CO3_3) or protecting groups (e.g., tert-butoxycarbonyl) minimizes this .
  • Low yields : Optimizing stoichiometry (e.g., 1.2 equivalents of benzylating agent) and reaction time improves efficiency .

Q. How should researchers design SAR studies to explore substituent effects on activity?

  • Systematic variation : Replace substituents (e.g., methyl → ethyl, methoxy → fluorine) and test analogs in bioassays .
  • Data normalization : Express activity relative to a positive control (e.g., IC50_{50} values) to account for inter-experimental variability .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Measure activity against targets like kinases or GPCRs using fluorescence polarization or radiometric methods .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK signaling modulation) .

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